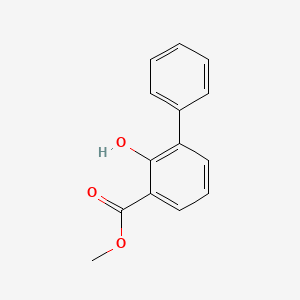

Methyl 2-hydroxy-3-phenylbenzoate

Vue d'ensemble

Description

Methyl 2-hydroxy-3-phenylbenzoate is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmacological Studies

Methyl 2-hydroxy-3-phenylbenzoate has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory and analgesic properties, similar to those of other salicylate derivatives. These properties make it a candidate for developing new pain relief medications or anti-inflammatory agents.

2. Thermochromic Materials

The compound has been explored as a component in thermochromic materials, which change color in response to temperature variations. Such materials have applications in packaging, textiles, and sensors. For example, a patent describes the use of this compound in creating microcapsules that can be incorporated into inks or coatings to provide visual temperature indicators .

3. Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its structure allows for various substitution reactions that can lead to the production of novel compounds with desired biological activities.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reduction in inflammation markers when administered at specific dosages, suggesting its potential as a therapeutic agent for conditions like arthritis .

Case Study 2: Development of Thermochromic Inks

Research on thermochromic inks incorporating this compound showed promising results in terms of color stability and responsiveness to temperature changes. The inks were tested for use in food packaging, where they could indicate whether products have been exposed to unsafe temperatures .

Data Tables

Analyse Des Réactions Chimiques

Methylation of the Phenolic Hydroxyl Group

Methyl 2-hydroxy-3-phenylbenzoate undergoes selective methylation at the C2 hydroxyl group when treated with diazomethane (CH₂N₂) in diethyl ether. This reaction proceeds under mild conditions (room temperature, 18 hours) to yield methyl 2-methoxy-3-phenylbenzoate as the primary product . The reaction mechanism involves nucleophilic attack by the deprotonated hydroxyl group on the electrophilic diazomethane, followed by nitrogen gas elimination. Minor products may arise from competing methylation at other nucleophilic sites, but steric hindrance from the bulky phenyl group at C3 favors selectivity for the C2 position .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| CH₂N₂ (excess) | Diethyl ether | 25°C | 18 h | Methyl 2-methoxy-3-phenylbenzoate |

Hydrolysis of the Ester Group

The methyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions:

-

Basic Hydrolysis : Treatment with lithium hydroxide (LiOH) in a THF/water mixture (1:1 v/v) at room temperature for 24 hours cleaves the ester, yielding 2-hydroxy-3-phenylbenzoic acid .

-

Acidic Hydrolysis : Prolonged reflux in aqueous HCl (6M) converts the ester into the corresponding carboxylic acid, though this method is less commonly employed due to potential side reactions involving the hydroxyl group .

Comparative Hydrolysis Pathways

| Condition | Reagent | Solvent | Product |

|---|---|---|---|

| Basic | LiOH (3 eq.) | THF/H₂O | 2-Hydroxy-3-phenylbenzoic acid |

| Acidic | HCl (6M) | H₂O | 2-Hydroxy-3-phenylbenzoic acid |

Fries Rearrangement

Mechanistic Pathway

-

Protonation of the ester carbonyl by PPA.

-

Formation of acylium ion intermediate.

-

Electrophilic attack at the ortho position.

-

Deprotonation and rearomatization.

Sulfonation and Subsequent Esterification

Reaction with chlorosulfonic acid (ClSO₃H) introduces a sulfonic acid group at the electron-rich C4 or C6 position of the aromatic ring. Subsequent treatment with methanol or other alcohols facilitates esterification of the sulfonic acid group, yielding sulfonate esters . This two-step process is valuable for synthesizing derivatives with enhanced water solubility or biological activity.

Example Reaction Sequence

-

Sulfonation :

-

Esterification :

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring toward electrophilic substitution. Key reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the C4 position .

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at C5 or C6, depending on reaction conditions .

Regioselectivity in Electrophilic Substitution

| Electrophile | Conditions | Major Product |

|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄, 0–5°C | Methyl 2-hydroxy-4-nitro-3-phenylbenzoate |

| Br⁺ | Br₂/CH₃COOH, 25°C | Methyl 2-hydroxy-5-bromo-3-phenylbenzoate |

Transesterification

The methyl ester group undergoes transesterification with higher alcohols (e.g., ethanol, isopropyl alcohol) in the presence of acid catalysts (e.g., H₂SO₄). For example, refluxing with ethanol yields ethyl 2-hydroxy-3-phenylbenzoate .

Transesterification Conditions

| Alcohol | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | 78°C | 6 h | ~85% |

Oxidation Reactions

Propriétés

Numéro CAS |

4906-69-8 |

|---|---|

Formule moléculaire |

C14H12O3 |

Poids moléculaire |

228.24 g/mol |

Nom IUPAC |

methyl 2-hydroxy-3-phenylbenzoate |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-9-5-8-11(13(12)15)10-6-3-2-4-7-10/h2-9,15H,1H3 |

Clé InChI |

UWLIQOZMBHHQFI-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

SMILES canonique |

COC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

Key on ui other cas no. |

4906-69-8 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.